1-(1,3-benzoxazol-2-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like NMR and X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the benzoxazole might undergo electrophilic substitution, while the amide could be hydrolyzed .Physical and Chemical Properties Analysis
The physical and chemical properties like solubility, melting point, and stability would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of the polar amide group might increase solubility in water .作用機序
Target of Action
The primary targets of this compound are the orexin receptors . Orexins are excitatory neuropeptides that play a critical role in maintaining wakefulness .
Mode of Action
The compound acts as a dual orexin receptor antagonist (DORA) . It inhibits the excitatory neuropeptides orexins A and B by binding to their receptors . This interaction results in the promotion of sleep in animals and humans .
Biochemical Pathways
The compound affects the orexinergic system , which is involved in the regulation of sleep-wake cycles . By antagonizing the orexin receptors, it suppresses the activity of orexin neurons, leading to a decrease in wakefulness and an increase in sleep .
Pharmacokinetics
The compound has been designed to optimize potency, physicochemical properties, pharmacokinetics, brain penetration, and in vivo activity . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of orexin-induced excitation of neurons . This leads to a decrease in wakefulness and an increase in sleep . The compound has demonstrated clinical proof-of-concept in the treatment of primary insomnia .
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c29-21(25-18(15-28-23-12-13-24-28)16-7-2-1-3-8-16)19-10-6-14-27(19)22-26-17-9-4-5-11-20(17)30-22/h1-5,7-9,11-13,18-19H,6,10,14-15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVGJDZPOWUDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC(CN4N=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。